10,11-Dehydroxy Limaprost-d3 is a deuterated analog of Limaprost, which is a synthetic derivative of prostaglandin E1. This compound is designed to enhance the pharmacological properties of Limaprost, particularly its stability and potency. Limaprost itself is utilized primarily for its vasodilatory effects and its ability to improve blood flow in conditions associated with ischemia. The deuterated form, 10,11-Dehydroxy Limaprost-d3, serves as a valuable internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications for quantifying Limaprost levels in biological samples .
10,11-Dehydroxy Limaprost-d3 is classified under the category of organic compounds known as long-chain fatty acids, specifically as a hydroxy fatty acid. Its molecular formula is , and it has a molecular weight of approximately 380.525 g/mol . The compound is derived from Limaprost through specific synthetic modifications that include the addition of deuterium isotopes to enhance its stability and analytical detectability .
The synthesis of 10,11-Dehydroxy Limaprost-d3 involves several key steps:
10,11-Dehydroxy Limaprost-d3 participates in various chemical reactions typical of prostaglandin analogs:
The mechanism of action for 10,11-Dehydroxy Limaprost-d3 is primarily through its agonistic activity on prostaglandin E receptors (EP receptors). Upon binding to these receptors:
10,11-Dehydroxy Limaprost-d3 has several significant applications:
This compound exemplifies the advancements in synthetic organic chemistry aimed at enhancing drug properties through structural modifications while maintaining biological activity.
Deuterium incorporation into prostaglandin E1 (PGE1) analogs like limaprost requires precise strategies to maintain bioactivity while enabling traceability. For 10,11-Dehydroxy Limaprost-d3, deuterium is typically introduced at aliphatic carbon positions (e.g., methylene groups adjacent to carbonyls) via:
Table 1: Efficiency of Deuterium Incorporation Methods
| Method | Deuteration Sites | Isotopic Purity (%) | Yield |
|---|---|---|---|
| Catalytic H/D Exchange | C-15, C-16 | 95–98 | 60–70% |
| Deuterated Corey Lactone | C-11, C-15 | >99 | 45–55% |
| Biosynthetic Feeding | Multi-site | 30–50 | 20–30% |
Challenges include minimizing isotopic scrambling during ring functionalization and preserving the α-chain’s unsaturation [1] [7].
Regioselective dehydroxylation at C-10 and C-11 of deuterated limaprost is critical for modulating receptor binding. Key approaches include:
Mass spectrometry analyses reveal that misassignment of prolyl hydroxylation (+15.99 Da) versus methionine oxidation (+16.03 Da) necessitates high-resolution MS/MS (Δ <1 ppm) to validate sites [6].
Biocatalytic Routes
Immobilized enzymes enable sustainable deuteration:
Chemical Synthesis
Table 2: Synthesis Route Comparison
| Parameter | Biocatalytic (LDH@Asn) | Chemical (Cuprate Coupling) |
|---|---|---|
| Reaction Time | 20–60 min | 8–12 hours |
| Deuterium Selectivity | Single-site (C-15) | Multi-site (C-11, C-15, C-16) |
| Overall Yield | 80–85% | 45–57% |
| Scalability | Gram-scale | Milligram-scale |
Biocatalytic routes excel in speed and selectivity, while chemical synthesis offers precise deuterium patterning at the cost of efficiency [3] [7].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5